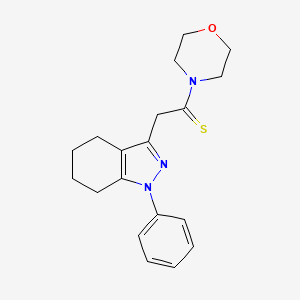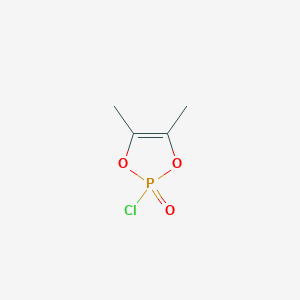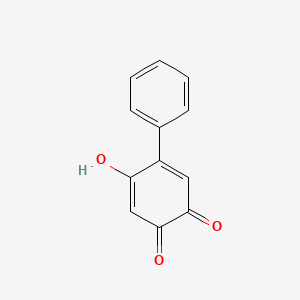
4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione is a chemical compound with the molecular formula C12H8O3 It is known for its unique structure, which includes a hydroxy group and a phenyl group attached to a cyclohexa-diene-dione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione typically involves the reaction of phenylhydroquinone with suitable oxidizing agents. One common method includes the use of potassium permanganate (KMnO4) in an alkaline medium to oxidize phenylhydroquinone, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenylhydroquinone.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Phenylhydroquinone.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
作用機序
The mechanism of action of 4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophile properties and used in Diels-Alder reactions.
Phenylhydroquinone: A precursor in the synthesis of 4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione.
Quinones: Structurally related compounds with similar oxidation-reduction properties.
Uniqueness
This compound is unique due to its combination of a hydroxy group and a phenyl group on a cyclohexa-diene-dione ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
23305-16-0 |
|---|---|
分子式 |
C12H8O3 |
分子量 |
200.19 g/mol |
IUPAC名 |
4-hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H8O3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7,13H |
InChIキー |
QXJZGUZUZUXJGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
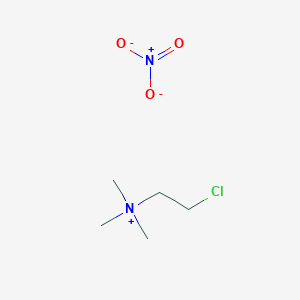
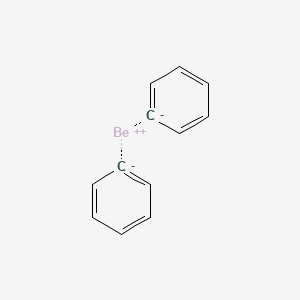
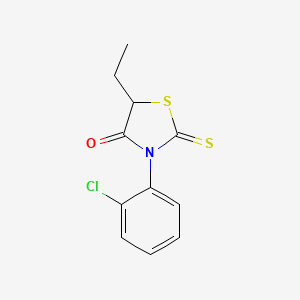
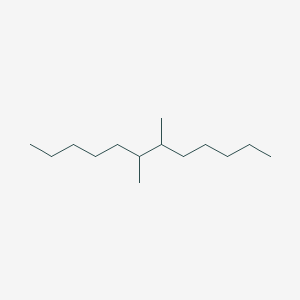

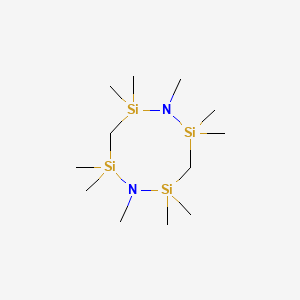
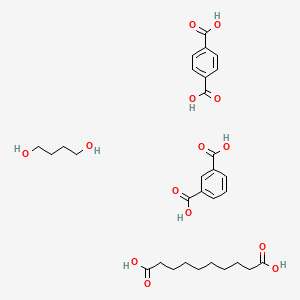
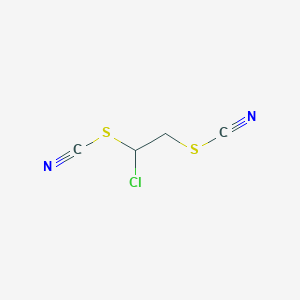
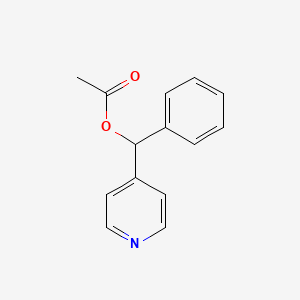
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
